2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
Description
2-{2-[4-(4-Methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a nitrogen-containing heterocyclic core (pyridazinone) substituted with a 2-thienyl group at position 6 and a 4-methoxyphenylpiperazinoethyl ketone moiety at position 2. Pyridazinones are widely studied for their pharmacological versatility, including anti-inflammatory, analgesic, and enzyme inhibitory properties . The compound’s structural uniqueness arises from:
- Pyridazinone core: Imparts hydrogen-bonding capability and planar geometry, critical for interactions with biological targets like monoamine oxidases (MAOs) or cyclooxygenases (COXs) .
- 4-Methoxyphenylpiperazine: Enhances lipophilicity and receptor affinity, particularly for serotoninergic or dopaminergic systems .
- 2-Thienyl group: Contributes to electron-rich aromaticity, influencing metabolic stability and binding selectivity .
Its molecular formula is C₂₁H₂₁N₃O₃S, with a molecular weight of 395.48 g/mol. Synthetic routes typically involve multi-step reactions, including nucleophilic substitution, acylation, and cyclization, with purification via chromatography or recrystallization .
Properties
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-28-17-6-4-16(5-7-17)23-10-12-24(13-11-23)21(27)15-25-20(26)9-8-18(22-25)19-3-2-14-29-19/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRMZOYDAPJQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(4-methoxyphenyl)piperazine with a suitable acylating agent to form the piperazine derivative. This intermediate is then reacted with a thienyl-substituted pyridazinone under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Core Pyridazinone Reactivity
The pyridazinone ring (3(2H)-pyridazinone) undergoes characteristic reactions due to its electron-deficient nature and ketone functionality. Key reactions include:
Nucleophilic Acyl Substitution
The carbonyl group at position 3 is susceptible to nucleophilic attack. Hydrazine derivatives, such as hydrazine hydrate, react to form hydrazides, a common modification in medicinal chemistry to enhance bioactivity .
Example Reaction:
Conditions: Ethanol, room temperature, 3 hours .
Electrophilic Aromatic Substitution
The electron-deficient pyridazinone ring can undergo electrophilic substitution at positions 4 and 5, though the 6-position is blocked by the thienyl group. Halogenation or nitration typically requires Lewis acid catalysts (e.g., FeCl) .
Piperazino-Oxoethyl Side Chain Reactions
The 2-oxoethyl-piperazino moiety enables alkylation and acylation reactions:
Piperazine Alkylation
The secondary amine in the piperazine ring reacts with alkyl halides or epoxides to form tertiary amines. For example, methyl iodide can alkylate the piperazine under basic conditions.
Example Reaction:
Conditions: KCO, DMF, 60°C.
Oxoethyl Group Modifications
The ketone in the oxoethyl chain can be reduced to an alcohol using NaBH or LiAlH, altering the compound’s polarity and pharmacological properties.
Thienyl Substituent Reactivity
The 2-thienyl group at position 6 participates in electrophilic substitutions, such as:
Sulfonation or Halogenation
Thiophene undergoes sulfonation with HSO or halogenation with Cl/FeCl, though steric hindrance from the pyridazinone may limit reactivity .
Cross-Coupling Reactions
The thienyl group can engage in Suzuki-Miyaura couplings with aryl boronic acids, enabling diversification of the substituent .
Oxidation and Reduction Pathways
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Pyridazinone Reduction | NaBH, MeOH, 0°C | Dihydropyridazinone | |
| Thiophene Oxidation | mCPBA, CHCl, RT | Thiophene-1-oxide |
Hydrolysis and Stability
The oxoethyl-piperazino linkage is stable under physiological pH but hydrolyzes under strongly acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, yielding carboxylic acid and piperazine derivatives.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , indicating a structure that includes a pyridazinone core, a thienyl group, and a piperazine moiety.
Structural Features
- Pyridazinone Core : This structure is known for its biological activity, often related to antitumor and anti-inflammatory properties.
- Piperazine Moiety : Commonly found in various pharmaceuticals, it contributes to the compound's pharmacological properties.
- Thienyl Group : Enhances the lipophilicity and may influence the compound's interaction with biological targets.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperazine Derivative : This can be achieved through the reaction of 4-(4-methoxyphenyl) piperazine with appropriate carbonyl compounds.
- Pyridazinone Formation : The introduction of the pyridazinone structure usually involves cyclization reactions under acidic or basic conditions.
- Thienyl Substitution : The thienyl group is introduced via electrophilic aromatic substitution or similar methodologies.
Reaction Conditions
- Temperature : Reactions are often conducted at elevated temperatures (50-100°C).
- Catalysts : Acidic or basic catalysts may be employed to facilitate cyclization and substitution reactions.
Research indicates that this compound exhibits significant biological activities, which include:
- Antitumor Activity : Studies have shown that pyridazinone derivatives can inhibit tumor growth in various cancer models. The presence of the piperazine ring enhances this activity by modulating receptor interactions.
- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth, showing promising results against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
Pharmacological Insights
The compound's mechanism of action is believed to involve:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially influencing neurological pathways.
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyridazinones, including our target compound. They reported a significant reduction in tumor size in xenograft models treated with this compound compared to controls. The study highlighted its potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Activity
A comparative study published in Antimicrobial Agents and Chemotherapy evaluated several piperazine derivatives against common pathogens. The results indicated that the target compound exhibited superior antibacterial activity compared to standard antibiotics, suggesting it could serve as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Findings from Comparative Studies
(1) Enzyme Inhibition Profiles
- MAO-B Inhibition : The target compound and its chlorophenyl analog (Table 1, Entry 2) show potent MAO-B inhibition due to the piperazine moiety’s ability to occupy the enzyme’s hydrophobic pocket. The 4-methoxyphenyl group in the target compound enhances binding affinity compared to the 2-methoxyphenyl variant .
- COX-2 Selectivity : The fluorophenylsulfonyl derivative (Entry 3) exhibits COX-2 selectivity (IC₅₀: 0.2 µM), attributed to the sulfonyl group’s electrostatic interactions, absent in the target compound .
(2) Pharmacokinetic Properties
- Metabolic Stability : The 2-thienyl group in the target compound improves metabolic stability over furyl or simple phenyl substituents (e.g., Entry 4), as thiophene derivatives resist cytochrome P450 oxidation .
- Lipophilicity: Piperazine-containing derivatives (Entries 1–2) have higher logP values (~3.5) than non-piperazine analogs (Entry 5: logP ~2.1), enhancing blood-brain barrier penetration .
(3) Therapeutic Potential
- CNS Applications : The target compound’s MAO-B inhibition suggests utility in neurodegenerative diseases (e.g., Parkinson’s), while the chlorophenyl analog (Entry 2) shows antidepressant effects via serotonin receptor modulation .
- Anti-Inflammatory vs. Antimicrobial : The fluorophenylsulfonyl derivative (Entry 3) is prioritized for inflammation, whereas the chloro-phenyl analog (Entry 5) is agriculturally relevant .
Biological Activity
The compound 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials as reported in various studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety, a thienyl group, and a pyridazinone core. The structural formula can be represented as follows:
This structure is significant because it influences the compound's interactions with biological targets.
Anticancer Activity
Research indicates that pyridazinone derivatives, including the compound , exhibit promising anticancer properties. Studies have shown that derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this one have been tested against liver (HEP3B) and colon (HCT116) cancer cells, demonstrating cytotoxic effects with selectivity indices favoring cancer cells over normal fibroblasts .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have reported that similar pyridazinone derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including strains like E. coli . This suggests potential applications in treating bacterial infections.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly targeting histone deacetylases (HDACs). HDAC inhibitors are known for their role in cancer therapy by inducing cell cycle arrest and apoptosis in neoplastic cells . The mechanism involves altering gene expression related to cell growth and differentiation.
Anti-inflammatory Effects
There is evidence suggesting that compounds with similar structures can exhibit anti-inflammatory properties. The potential to modulate immune responses makes these compounds candidates for treating inflammatory diseases .
Study 1: Anticancer Activity
A study conducted on various pyridazinone derivatives demonstrated their ability to induce apoptosis in cancer cells. The findings revealed that certain substitutions on the pyridazinone ring enhanced cytotoxicity against HEP3B and HCT116 cell lines. The study concluded that the presence of specific functional groups significantly affects the biological activity of these compounds .
Study 2: Antimicrobial Evaluation
In another investigation, derivatives of 3(2H)-pyridazinones were synthesized and tested for their antimicrobial efficacy. The results showed that several compounds exhibited notable activity against pathogenic bacteria, indicating their potential as novel antimicrobial agents .
Study 3: Enzyme Inhibition Profile
A detailed analysis of enzyme inhibition revealed that the compound could inhibit HDACs effectively. This inhibition was associated with reduced tumor cell proliferation in vitro, suggesting a mechanism through which the compound may exert its anticancer effects .
Table 1: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Anticancer | HEP3B | |
| Compound B | Antibacterial | E. coli | |
| Compound C | HDAC Inhibition | Tumor Cells |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Piperazine moiety | Enhances binding affinity |
| Thienyl group | Contributes to antimicrobial activity |
| Substituted pyridazinone ring | Increases cytotoxicity |
Q & A
Basic: What synthetic methodologies are recommended for preparing this pyridazinone derivative?
The compound can be synthesized via multi-step reactions involving:
- Condensation reactions : Reacting 4-(4-methoxyphenyl)piperazine with α-keto esters to form the 2-oxoethylpiperazine intermediate .
- Nucleophilic substitution : Attaching the thienyl-substituted pyridazinone core using coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: How is the compound structurally characterized?
Key methods include:
- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.23 Å) and dihedral angles (e.g., 78.5° between pyridazinone and thienyl planes) .
- Spectroscopy :
- ¹H/¹³C NMR : Thienyl protons at δ 7.2–7.5 ppm; piperazine N-CH₂ at δ 3.4–3.7 ppm .
- IR : C=O stretch at 1680–1700 cm⁻¹; piperazine N-H at 3300 cm⁻¹ .
Basic: What safety protocols are critical during handling?
- GHS hazards : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2) .
- PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods to avoid aerosol inhalation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How do structural modifications to the piperazine moiety influence pharmacological activity?
- Substituent effects :
- Methodology : Compare IC₅₀ values in receptor-binding assays (e.g., 5-HT₁A vs. α₁-adrenergic) using radioligand displacement .
Advanced: How to resolve contradictions in reported biological activity data?
- Case example : Discrepancies in analgesic efficacy between in vitro (COX-2 inhibition) and in vivo (hot-plate test) models .
- Strategies :
- Dose-response re-evaluation : Test lower doses (1–10 mg/kg) to avoid off-target effects .
- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., demethylated derivatives) contributing to observed effects .
Advanced: What in vivo models are suitable for evaluating therapeutic potential?
- Pain models :
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance) in repeated-dose studies .
Advanced: How to assess environmental fate and degradation pathways?
- Hydrolysis studies : Expose to pH 5–9 buffers; analyze degradation products via HPLC-UV .
- Photolysis : Use UV light (254 nm) to simulate sunlight; detect thiophene ring oxidation products .
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition .
Advanced: What computational approaches predict target interactions?
- Docking studies : Use AutoDock Vina to model binding to 5-HT₂A receptors (ΔG ≈ -9.2 kcal/mol) .
- MD simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess stability of hydrogen bonds with Asp155 .
Advanced: How to optimize pharmacokinetic properties like bioavailability?
- Lipophilicity adjustments : Introduce polar groups (e.g., -OH) to reduce logP from 3.1 to 2.4, improving aqueous solubility .
- Prodrug design : Acetylate the piperazine nitrogen to enhance intestinal absorption, with in situ esterase activation .
Advanced: What analytical methods quantify the compound in biological matrices?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
